リコピン

概要

説明

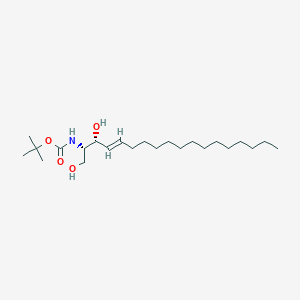

ブフラロール塩酸塩は、部分アゴニスト活性を有する強力な非選択的ベータアドレナリン受容体拮抗薬です。 主に、シトクロムP450 2D6(CYP2D6)酵素活性のプローブ基質として科学研究で使用されています 。 ブフラロール塩酸塩は、心臓血管機能の調節に重要な役割を果たすベータアドレナリン受容体を遮断する能力で知られています .

科学的研究の応用

Bufuralol hydrochloride has a wide range of applications in scientific research:

作用機序

ブフラロール塩酸塩は、心拍数、血圧、およびその他の心臓血管機能の調節に関与するベータアドレナリン受容体を遮断することにより、その効果を発揮します 。 これは、エピネフリンやノルエピネフリンなどのより強力なアゴニストの効果を遮断しながら、受容体をある程度活性化させることができる部分アゴニストとして機能します 。 ブフラロール塩酸塩の主要な分子標的はベータアドレナリン受容体であり、その活性はアデニル酸シクラーゼの阻害とそれに続くサイクリックAMPレベルの低下を介して媒介されます .

類似の化合物との比較

ブフラロール塩酸塩は、部分アゴニスト活性とCYP2D6のプローブ基質としての使用により、ベータアドレナリン受容体拮抗薬の中でユニークです 。類似の化合物には、次のようなものがあります。

プロプラノロール: 部分アゴニスト活性を持たない非選択的ベータブロッカー.

メトプロロール: 部分アゴニスト活性を持たない選択的β1アドレナリン受容体拮抗薬。

アテノロール: 部分アゴニスト活性を持たない別の選択的β1アドレナリン受容体拮抗薬。

ブフラロール塩酸塩の部分アゴニスト活性とCYP2D6プローブ基質としての役割は、薬理学的研究と創薬の両方において貴重なツールとなっています。

生化学分析

Biochemical Properties

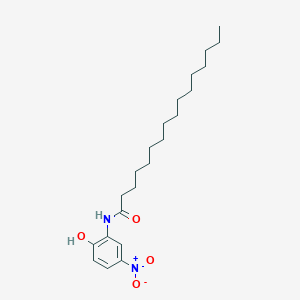

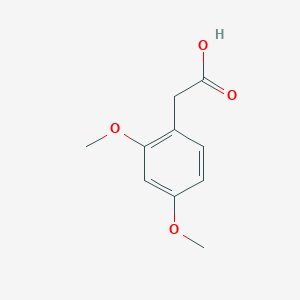

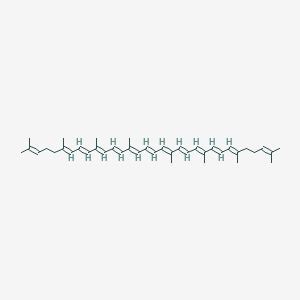

Lycopene interacts with various biomolecules in the body. It has a simple hydrocarbon structure characterized by its 11 conjugated double bonds as a polyene chain . This structure allows lycopene to quench singlet oxygen and scavenge free radicals, preventing cell damage . It also participates in chemical reactions that prevent the degradation of critical cellular biomolecules, including lipids, proteins, and DNA .

Cellular Effects

Lycopene has a variety of effects on cells and cellular processes. It has been reported to have pharmacological and nutritional effects in animals and humans . Lycopene can inhibit the growth of several cultured lung cancer cells and prevent lung tumorigenesis in animal models . It also influences cell function by modulating gene expression and cell cycle regulation .

Molecular Mechanism

Lycopene exerts its effects at the molecular level through various mechanisms. It can suppress oncogene expressions and induce proapoptotic pathways . Lycopene also modulates immune cells to suppress tumor growth and progression . Furthermore, it has been found to play a special role in suppressing lung cancer .

Temporal Effects in Laboratory Settings

The effects of lycopene can change over time in laboratory settings. Heat, light, and oxygen can induce degradation of lycopene via trans-cis isomerization and oxidation, reducing its health benefits . The stability of lycopene also varies in different food matrices .

Dosage Effects in Animal Models

The effects of lycopene vary with different dosages in animal models. For instance, one study showed that dietary lycopene supplementation (200 mg/kg feed) for 42 days effectively inhibited increases in certain proteins and mRNA expression caused by AFB1 exposure in chicks .

Metabolic Pathways

Lycopene is involved in various metabolic pathways. The majority of lycopene is cleaved eccentrically by BCO2, an enzyme involved in its metabolism .

Transport and Distribution

Lycopene is transported and distributed within cells and tissues by plasma lipoproteins . It is found in the lipophilic area of lipoproteins, which is the hydrophobic molecule’s core . Lycopene is mostly transported by low-density lipoproteins .

Subcellular Localization

Lycopene is stored selectively in the nucleus of cells . The majority of lycopene (55%) is localized to the nuclear membranes, followed by 26% in the nuclear matrix, and then 19% in microsomes . No lycopene was detected in the cytosol .

準備方法

ブフラロール塩酸塩は、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、適切な触媒の存在下で、7-エチル-2-ベンゾフランメタノールとtert-ブチルアミンを反応させることです 。反応条件は通常、50〜100℃の温度範囲と数時間の反応時間を含みます。 工業生産方法は、これらの条件を最適化して、より高い収率と純度を達成することがあります .

化学反応の分析

類似化合物との比較

Bufuralol hydrochloride is unique among beta-adrenoceptor antagonists due to its partial agonist activity and its use as a probe substrate for CYP2D6 . Similar compounds include:

Propranolol: A non-selective beta-blocker with no partial agonist activity.

Metoprolol: A selective beta1-adrenoceptor antagonist with no partial agonist activity.

Atenolol: Another selective beta1-adrenoceptor antagonist with no partial agonist activity.

Bufuralol hydrochloride’s partial agonist activity and its role as a CYP2D6 probe substrate make it a valuable tool in both pharmacological research and drug development.

特性

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJSZIZWZSQBC-GYZMGTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | lycopene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lycopene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046593 | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-65-8 | |

| Record name | Lycopene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Lycopene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Psi,psi-carotene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCOPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0N2N0WV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Lycopene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)